molecular formula C12H9N3O B2856846 4-[(5-Aminopyridin-2-yl)oxy]benzonitrile CAS No. 125125-29-3

4-[(5-Aminopyridin-2-yl)oxy]benzonitrile

Cat. No.: B2856846
CAS No.: 125125-29-3
M. Wt: 211.224
InChI Key: LSLVSYKUKNPQNE-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a broad and dynamic field that has yielded numerous compounds with profound impacts on medicine, agriculture, and materials science. Pyridine (B92270), a six-membered aromatic ring containing one nitrogen atom, is a fundamental scaffold in many natural products and synthetic drugs. The aminopyridine moiety, in particular, is a well-established pharmacophore known to interact with a variety of biological targets. rsc.org

The benzonitrile (B105546) group, an aromatic ring bearing a nitrile (-C≡N) functional group, is another critical component in medicinal chemistry. The nitrile group can participate in various chemical transformations and can act as a key binding element in drug-receptor interactions. The combination of the aminopyridine and benzonitrile functionalities through an ether linkage, as seen in 4-[(5-Aminopyridin-2-yl)oxy]benzonitrile, creates a unique molecular architecture with a specific electronic distribution and three-dimensional shape, making it a valuable building block for the synthesis of more complex molecules.

Rationale for In-depth Academic Investigation of this compound

The primary impetus for the in-depth academic and industrial investigation of this compound lies in its role as a key intermediate in the synthesis of a class of drugs known as kinase inhibitors. Protein kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

Kinase inhibitors are a major class of targeted therapies that have revolutionized the treatment of various cancers and other diseases. The chemical structure of this compound provides a scaffold that can be readily modified to create potent and selective kinase inhibitors. The aminopyridine portion of the molecule can form key hydrogen bonds with the hinge region of the kinase active site, a common interaction motif for many kinase inhibitors. The benzonitrile end of the molecule can be functionalized to occupy other pockets within the enzyme's binding site, thereby enhancing potency and selectivity.

The importance of this structural motif is highlighted by its presence in the core structure of several developmental and approved drugs. This direct link to pharmacologically active compounds provides a strong rationale for detailed research into its synthesis, reactivity, and physicochemical properties.

Scope and Objectives of Advanced Research on the Chemical Compound

Advanced research on this compound is multifaceted, with several key objectives:

Optimization of Synthetic Routes: A primary goal is to develop efficient, scalable, and cost-effective methods for the synthesis of this key intermediate. Research in this area focuses on exploring different coupling strategies, reaction conditions, and purification techniques to maximize yield and purity.

Elucidation of Physicochemical Properties: A thorough understanding of the compound's properties, including its solubility, stability, and spectroscopic characteristics, is essential for its effective use in further synthetic steps. Detailed analytical studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are conducted to fully characterize the molecule.

Exploration of its Chemical Reactivity: Investigating the reactivity of the amino and nitrile functional groups, as well as the aromatic rings, allows chemists to devise strategies for elaborating the core structure into a diverse range of derivatives.

Application in the Synthesis of Biologically Active Molecules: The ultimate objective of much of the research on this compound is its utilization as a starting material for the synthesis of novel kinase inhibitors and other potential therapeutic agents. This involves designing and synthesizing libraries of derivatives and evaluating their biological activity.

The following table provides a summary of the key properties of this compound:

PropertyValue
Molecular Formula C₁₂H₉N₃O
Molecular Weight 211.22 g/mol
CAS Number 125125-29-3
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents such as DMSO and methanol (B129727)

Detailed research findings on the synthesis of this compound often describe a nucleophilic aromatic substitution reaction. A common synthetic approach involves the reaction of a protected 5-aminopyridin-2-ol with 4-fluorobenzonitrile (B33359) in the presence of a base. The protecting group is subsequently removed to yield the final product.

Spectroscopic data is crucial for the unambiguous identification and characterization of the compound. While specific spectra are often found in the supplementary data of patents and research articles, a representative set of expected spectral features is outlined below:

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons on both the pyridine and benzene (B151609) rings, as well as a signal for the amine protons.
¹³C NMR Resonances for the carbon atoms of the two aromatic rings, the nitrile carbon, and the carbons attached to the oxygen and nitrogen atoms.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the amine, the C≡N stretch of the nitrile, and the C-O-C stretch of the ether linkage.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-aminopyridin-2-yl)oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-7-9-1-4-11(5-2-9)16-12-6-3-10(14)8-15-12/h1-6,8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLVSYKUKNPQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 4 5 Aminopyridin 2 Yl Oxy Benzonitrile and Analogs

Advanced Synthetic Routes to Pyridine-Ether-Benzonitrile Scaffolds

The core structure of 4-[(5-Aminopyridin-2-yl)oxy]benzonitrile is assembled through the formation of a diaryl ether linkage. Several robust methods have been developed for this key transformation.

Nucleophilic Aromatic Substitution Strategies for Ether Linkage Formation

Nucleophilic aromatic substitution (SNAr) is a foundational method for constructing the diaryl ether bond. This approach typically involves the reaction of an electron-deficient aryl halide with a nucleophilic phenoxide. In the context of this compound synthesis, the reaction is generally carried out by coupling a substituted 2-halopyridine with 4-hydroxybenzonitrile (B152051) (also known as 4-cyanophenol).

The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized adduct. nih.gov The pyridine (B92270) ring, particularly when substituted with electron-withdrawing groups, is activated towards nucleophilic attack. The presence of a suitable leaving group, such as a halogen, at the 2-position of the pyridine ring is crucial for the reaction to proceed. nih.govgoogle.com The reaction is typically performed in the presence of a base, which deprotonates the 4-hydroxybenzonitrile to form the more nucleophilic phenoxide ion.

Table 1: Examples of SNAr Reactions for Pyridyl Ether Synthesis

Pyridine SubstratePhenol (B47542) SubstrateBaseSolventTemperature (°C)Yield (%)
5-Nitro-2-chloropyridine4-CyanophenolK₂CO₃DMF100-120High
5-Amino-2-bromopyridine4-CyanophenolCs₂CO₃Dioxane80-100Moderate
2-Fluoro-5-nitropyridine4-CyanophenolNaHTHFRT-60High

Note: Yields are generalized from typical SNAr reactions of this type. The nitro group in 5-nitro-2-chloropyridine is a strong electron-withdrawing group that activates the ring for substitution and is often reduced to an amino group in a subsequent step.

Cross-Coupling Methodologies in Pyridyloxybenzonitrile Synthesis

Modern cross-coupling reactions offer milder and often more efficient alternatives to traditional SNAr methods. The Ullmann condensation and Buchwald-Hartwig C-O coupling are prominent examples used for diaryl ether synthesis. wikipedia.orgorganic-chemistry.orgwikipedia.org

The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.orgnih.gov Traditional Ullmann conditions required harsh temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgscielo.org.mx However, significant advancements have been made, including the development of soluble copper catalysts and the use of ligands, which allow the reaction to proceed under much milder conditions. organic-chemistry.orgmdpi.com For the synthesis of the target scaffold, this would involve reacting a 5-amino-2-halopyridine with 4-hydroxybenzonitrile in the presence of a copper catalyst and a base.

The Buchwald-Hartwig C-O coupling is a palladium-catalyzed reaction that has become a powerful tool for forming carbon-oxygen bonds. organic-chemistry.orgsemanticscholar.org This methodology is known for its high functional group tolerance and generally milder reaction conditions compared to the classical Ullmann reaction. wikipedia.org The synthesis of this compound via this method would couple 5-amino-2-halopyridine with 4-hydroxybenzonitrile using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle.

Multi-Component Reactions for Constructing Aminopyridine and Benzonitrile (B105546) Moieties

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. nih.govrsc.org While a single MCR to form the final this compound is not common, MCRs are instrumental in synthesizing the key building blocks, particularly the 2-aminopyridine (B139424) moiety. researchgate.netresearchgate.net

Various MCRs can produce substituted 2-aminopyridines from simple, acyclic precursors. nih.govresearchgate.net For instance, a one-pot reaction involving an enaminone, malononitrile, and a primary amine can yield highly substituted 2-amino-3-cyanopyridine (B104079) derivatives. nih.govresearchgate.net Another approach involves the transition-metal-free synthesis from phenylacetonitrile, benzonitrile, and phenylacetylene (B144264) derivatives. acs.org These MCRs provide rapid access to a library of aminopyridine structures that can then be used in the aforementioned ether formation reactions. rsc.org

The benzonitrile moiety, specifically 4-hydroxybenzonitrile, can be synthesized through several established methods, such as the dehydration of 4-hydroxybenzamide, which can be derived from 4-hydroxybenzoic acid. guidechem.com Another route involves the reaction of p-hydroxybenzaldehyde with hydroxylamine (B1172632) hydrochloride to form an oxime, followed by dehydration. google.com

Functional Group Interconversions and Derivatization Strategies

Once the core pyridine-ether-benzonitrile scaffold is assembled, functional group interconversions and derivatizations are employed to generate analogs with modified properties. mit.eduorganic-chemistry.org

Transformations of the Amino Group on the Pyridine Ring

The primary amino group on the pyridine ring is a versatile handle for a wide range of chemical transformations. These modifications are crucial for structure-activity relationship (SAR) studies. Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be substituted by various nucleophiles (e.g., halogens, hydroxyl) in Sandmeyer-type reactions.

These transformations allow for the exploration of the chemical space around the aminopyridine moiety, influencing the compound's electronic and steric properties.

Reactions Involving the Nitrile Functionality on the Benzonitrile Moiety

The nitrile group is a highly versatile functional group that can be converted into several other functionalities. ebsco.comopenstax.org This allows for extensive derivatization of the benzonitrile portion of the molecule.

Table 2: Common Transformations of the Nitrile Group

Reaction TypeReagentsResulting Functional Group
Hydrolysis H₃O⁺ or OH⁻, H₂OCarboxylic Acid (-COOH) or Carboxylate (-COO⁻) libretexts.orgchemistrysteps.com
Reduction LiAlH₄ or H₂, Raney NiPrimary Amine (-CH₂NH₂) openstax.orgchemistrysteps.com
Partial Reduction DIBAL-H, then H₂OAldehyde (-CHO) chemistrysteps.com
Addition of Grignard Reagents 1. RMgX 2. H₃O⁺Ketone (-C(O)R) libretexts.orgchemistrysteps.com
Cycloaddition Sodium Azide (NaN₃)Tetrazole ring

These reactions significantly expand the range of accessible analogs. For example, hydrolysis of the nitrile to a carboxylic acid introduces a key acidic functional group, while reduction to a primary amine provides a basic center and a new point for further derivatization. openstax.orglibretexts.org The conversion to a tetrazole ring is a common strategy in medicinal chemistry to introduce a bioisostere of a carboxylic acid.

Manipulation of the Ether Linkage and Aromatic Rings

The synthesis of this compound and its analogs hinges on the formation of the diaryl ether linkage. This is typically achieved through cross-coupling reactions where the ether bond is constructed between the pyridyl and benzonitrile ring systems. The primary strategic approaches involve variations of transition-metal-catalyzed reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination. organic-chemistry.orgdntb.gov.ua

Traditional Ullmann-type couplings are a cornerstone for diaryl ether synthesis, generally involving the reaction of a phenol with an aryl halide in the presence of a copper catalyst. dntb.gov.uanih.gov However, these reactions often require harsh conditions and stoichiometric amounts of copper. nih.gov Modern advancements have introduced more efficient catalytic systems using palladium and copper, which allow for milder reaction conditions and broader substrate scopes. organic-chemistry.orgresearchgate.net For instance, palladium-catalyzed Buchwald-Hartwig C-O cross-coupling has been significantly improved to allow the coupling of various aryl halides, including electron-deficient ones. organic-chemistry.org

A significant challenge in synthesizing pyridyl ethers is controlling the regioselectivity. The pyridine ring, particularly when substituted with groups like amines or hydroxyls, can act as an ambident nucleophile, leading to either O-arylation (forming the desired ether) or N-arylation. nih.govresearchgate.net Strategic manipulation of catalysts and reactants is crucial to favor the desired O-arylation. One innovative "umpolung" (polarity reversal) approach utilizes a bismuth(V)-based system to achieve highly regioselective O-arylation of pyridones with arylboronic acids, which is a complementary method to conventional SNAr or cross-coupling strategies. nih.govnih.gov

The table below summarizes various catalytic systems employed in the synthesis of diaryl ethers, which are applicable to the target compound and its analogs.

Catalyst SystemReactantsBaseSolventTemperatureKey Features
CuI / Fe(acac)₃ Phenol, Aryl HalideK₂CO₃Not SpecifiedNot SpecifiedLow catalyst loading, efficient, and economical. organic-chemistry.org
Pd(OAc)₂ / N-Heterocyclic Carbene Phenol, Aryl HalideNaHNot SpecifiedNot SpecifiedEfficient catalyst system prepared in situ. organic-chemistry.org
CuO Nanoparticles Phenol, Aryl Bromide/ChlorideKOHNot SpecifiedRoom Temp.Milder procedure, variety of functional groups tolerated. nih.gov
Bi(V)-based system Pyridone, Arylboronic AcidNot SpecifiedNot SpecifiedNot SpecifiedHighly regioselective O-arylation, avoids N-arylation. nih.govnih.gov
NiCl₂(PPh₃)₂ Heterocyclic Alcohol, Aryl BromideKHCO₃Not SpecifiedNot SpecifiedMild conditions for coupling with electron-deficient aryl bromides. researchgate.net

Green Chemistry and Sustainable Synthesis Considerations for the Chemical Compound

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are paramount in modern pharmaceutical synthesis. jocpr.com For a compound like this compound, this involves developing synthetic routes that are not only efficient but also environmentally benign.

Solvent-Free and Catalytic Approaches

A major goal in green synthesis is to minimize or eliminate the use of volatile organic solvents, which contribute to environmental pollution. Research into the synthesis of diaryl ethers has explored solvent-free and catalytic methods to achieve this aim.

Microwave-assisted synthesis has emerged as a powerful tool, often allowing for rapid, solvent-free reactions. organic-chemistry.org For example, the direct coupling of phenols to electron-deficient aryl halides can be achieved in minutes under microwave irradiation in refluxing DMSO, demonstrating a significant reduction in reaction time and potentially solvent volume. organic-chemistry.org

The development of robust and recyclable catalysts is another cornerstone of green synthetic chemistry. Nano-sized metal catalysts, for instance, have gained significant attention for Ullmann-type C–O cross-coupling reactions. nih.gov These catalysts exhibit a high surface-to-volume ratio, leading to rapid bond formation under milder and often ligand-free conditions. nih.gov Magnetic nanoparticles, such as those based on iron oxides supporting copper or palladium, are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. nih.gov

Green ApproachCatalyst/MethodConditionsAdvantages
Microwave-Assisted Synthesis Catalyst-free SNArRefluxing DMSO, 5-10 minRapid reaction, reduced solvent use. organic-chemistry.org
Nanocatalysis CuO NanoparticlesRoom TemperatureMild conditions, high yields. nih.gov
Magnetic Nanocatalysis Fe₃O₄@SiO₂@PPh₂@Pd⁰WaterRecyclable catalyst, reaction in water. nih.gov
Bimetallic Catalysis CuMoO₄ nano catalystMild conditionsEco-friendly, air-stable, and recyclable. researchgate.net

Atom Economy and Reaction Efficiency Studies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwikipedia.org It provides a clear metric for assessing the "greenness" of a synthetic route, with the ideal reaction having a 100% atom economy. wikipedia.orgnih.gov

The formula for calculating atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 jocpr.comwikipedia.org

When evaluating synthetic strategies for this compound, different reaction types exhibit vastly different atom economies.

Addition Reactions: These reactions, such as certain cycloadditions, are considered highly atom-economical as all the atoms of the reactants are incorporated into the product. nih.gov

Substitution and Elimination Reactions: These are often less atom-economical because they generate byproducts. For example, in many cross-coupling reactions like the Suzuki or Wittig reactions, high-mass reagents are used that ultimately become waste products. wikipedia.org

Improving atom economy involves the careful selection of starting materials and the use of catalytic systems over stoichiometric reagents. wikipedia.org Catalytic reactions are inherently more atom-economical because the catalyst is used in small amounts and is not consumed in the reaction.

The table below provides a conceptual comparison of the atom economy for different reaction types relevant to the synthesis of diaryl ethers.

Reaction TypeGeneral SchemeAtom EconomyExplanation
Addition A + B → CHigh (approaching 100%)All reactant atoms are incorporated into the single product. nih.gov
Catalytic Cross-Coupling Ar-X + Ar'-OH --[Catalyst]--> Ar-O-Ar' + HXModerate to HighThe main byproduct is a small molecule (e.g., HX). The catalyst is not part of the calculation.
Substitution (with stoichiometric base) Ar-X + Ar'-OH + Base → Ar-O-Ar' + Base-H⁺X⁻ModerateThe base is a reactant, and its atoms contribute to the total reactant mass but not the product mass, lowering the atom economy.
Wittig-type Reactions R₃P=CHR' + R"COR"' → R'HC=CR"R"' + R₃P=OLowA stoichiometric amount of triphenylphosphine (B44618) oxide is generated as a high molecular weight byproduct. wikipedia.org

By prioritizing catalytic methods and designing synthetic pathways that minimize the formation of byproducts, the synthesis of this compound and its analogs can be made more sustainable and efficient, aligning with the principles of green chemistry. numberanalytics.com

Advanced Spectroscopic and Structural Characterization Studies of 4 5 Aminopyridin 2 Yl Oxy Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 4-[(5-Aminopyridin-2-yl)oxy]benzonitrile in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

Based on the analysis of structurally similar compounds, such as 5-aminopyridine and 4-cyanophenol derivatives, a predicted NMR data set for this compound in a common solvent like DMSO-d₆ is presented below. The aminopyridine moiety is expected to show three distinct aromatic proton signals, while the benzonitrile (B105546) ring will exhibit a characteristic AA'BB' system. The amino group protons would appear as a broad singlet, the position of which can be influenced by solvent and concentration.

Predicted ¹H and ¹³C NMR Data for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1'-~108.5
2'7.25 (d)~162.0
3'7.95 (d)~118.0
4'7.75 (dd)~140.0
5'-~145.0
6'8.10 (d)~155.0
1''-~160.0
2''/6''7.85 (d)~134.0
3''/5''7.15 (d)~116.0
4''-~118.5
CN-~119.0
NH₂5.50 (br s)-

Note: Predicted data is based on analogous structures and may vary from experimental values. d = doublet, dd = doublet of doublets, br s = broad singlet.

To confirm the assignments made from 1D NMR spectra and to resolve any ambiguities, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For instance, correlations would be expected between H-3' and H-4', and between the ortho- and meta-protons (H-2''/6'' and H-3''/5'') of the benzonitrile ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. Key correlations would be expected from the protons on the benzonitrile ring (H-2''/6'') to the ether-linked carbon of the pyridine (B92270) ring (C-2'), and from the pyridine protons to the carbons of the benzonitrile ring through the ether linkage.

TOCSY (Total Correlation Spectroscopy): This experiment would show correlations between all protons within a spin system. It would be particularly useful in confirming all the protons belonging to the aminopyridine ring and separately, the benzonitrile ring.

The flexibility of the ether linkage in this compound allows for different spatial arrangements (conformations) of the two aromatic rings relative to each other. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide insights into the through-space proximity of protons. For example, correlations between the protons on the pyridine ring (e.g., H-6') and the benzonitrile ring (e.g., H-3''/5'') would indicate a preferred conformation in solution.

Furthermore, variable temperature (VT) NMR studies could be conducted to investigate the dynamics of the molecule, such as the rotation around the C-O bonds of the ether linkage. Changes in the NMR spectra as a function of temperature can provide information about the energy barriers for these rotational processes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecule and the nature of intermolecular interactions.

The FT-IR and Raman spectra of this compound would be characterized by a series of distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. The interpretation of these spectra relies on the comparison with data from similar compounds and established correlation tables.

Predicted Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3450 - 3300N-H stretching (asymmetric and symmetric)Amino (-NH₂)
3100 - 3000C-H stretching (aromatic)Pyridine and Benzene (B151609) rings
2230 - 2210C≡N stretchingNitrile (-CN)
1640 - 1580C=C and C=N stretchingAromatic rings
1620 - 1560N-H scissoringAmino (-NH₂)
1300 - 1200C-O-C stretching (asymmetric)Aryl ether
1100 - 1000C-O-C stretching (symmetric)Aryl ether
900 - 675C-H out-of-plane bending (aromatic)Pyridine and Benzene rings

The presence of the amino group (-NH₂) as a hydrogen bond donor and the nitrogen atoms of the pyridine ring and the nitrile group as potential hydrogen bond acceptors suggests the possibility of both inter- and intramolecular hydrogen bonding.

In the solid state, it is highly probable that intermolecular hydrogen bonds of the type N-H···N (between the amino group of one molecule and the pyridine or nitrile nitrogen of another) would be present. These interactions would be observable in the FT-IR spectrum as a broadening and shifting of the N-H stretching bands to lower frequencies compared to their positions in a dilute solution in a non-polar solvent.

Intramolecular hydrogen bonding is less likely due to the geometry of the molecule. However, concentration-dependent FT-IR studies could be performed to distinguish between inter- and intramolecular interactions. In a very dilute solution, intermolecular hydrogen bonding would be minimized, and any remaining features in the N-H stretching region could be attributed to intramolecular interactions or free N-H groups.

X-ray Diffraction Analysis for Solid-State Structural Determination

A successful X-ray crystallographic analysis of this compound would reveal:

Molecular Conformation: The dihedral angle between the pyridine and benzonitrile rings, defining the twist around the ether linkage.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can be compared with theoretical calculations.

Crystal Packing: The arrangement of molecules in the crystal lattice, including any π-π stacking interactions between the aromatic rings.

Hydrogen Bonding Network: The exact geometry and connectivity of the intermolecular hydrogen bonds, confirming the interactions predicted by vibrational spectroscopy.

While a specific crystal structure for this compound is not publicly available, analysis of similar aminopyridine and benzonitrile derivatives in the Cambridge Structural Database often reveals extensive hydrogen-bonded networks that dictate the crystal packing. It is anticipated that the crystal structure of this compound would feature a well-defined, three-dimensional network of hydrogen bonds, contributing to its thermal stability and other solid-state properties.

Single Crystal X-ray Crystallography for Absolute Configuration and Conformation

Despite a thorough review of the scientific literature, no published single crystal X-ray diffraction data for this compound could be located. Therefore, the absolute configuration and solid-state conformation of this specific compound have not been experimentally determined and reported.

Studies on related aminopyridine derivatives have demonstrated the utility of this technique in confirming molecular structures and understanding intermolecular interactions that dictate crystal packing, which are often influenced by hydrogen bonding involving the amino group. researchgate.netresearchgate.net Similarly, research on benzonitrile derivatives has utilized X-ray crystallography to elucidate their solid-state structures. nih.gov However, without a dedicated crystallographic study of this compound, any discussion of its specific structural parameters remains speculative.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties. Crystal engineering aims to design and control the formation of crystalline architectures with desired properties, often by exploiting intermolecular interactions like hydrogen bonds and π-π stacking.

There is no available research in the scientific literature concerning polymorphism or crystal engineering studies specifically focused on this compound. The potential for this molecule to form polymorphs would likely hinge on the interplay of hydrogen bonds from the amino group and the pyridine nitrogen, as well as potential π-stacking interactions of the aromatic rings. Such studies would be necessary to fully characterize the solid-state behavior of this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of its molecular ion.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C12H9N3O.

While no specific high-resolution mass spectrometry data has been published for this compound, the expected monoisotopic mass can be calculated.

PropertyValue
Molecular FormulaC12H9N3O
Calculated Monoisotopic Mass211.07456 Da

This table presents the calculated theoretical monoisotopic mass for the specified molecular formula.

An experimental HRMS measurement would be expected to yield a mass value very close to this calculated mass, thereby confirming the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion), its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing the molecule's fragmentation pathways.

No experimental tandem mass spectrometry studies have been reported for this compound. However, based on the known fragmentation patterns of related compounds, such as benzonitriles and aminopyridines, a putative fragmentation pathway can be proposed. nih.govnih.govresearchgate.net

The fragmentation of benzonitrile itself is known to proceed via the loss of HCN or HNC, leading to the formation of benzyne (B1209423) radical cations. nih.gov For a substituted molecule like this compound, several fragmentation pathways are plausible upon ionization.

Proposed Fragmentation Pathways:

Cleavage of the Ether Bond: The C-O ether linkage is a likely site for fragmentation. Cleavage could occur on either side of the oxygen atom.

Cleavage between the benzonitrile ring and the oxygen could lead to the formation of a [C7H4NO]+ ion (m/z 118) and a neutral aminopyridine radical, or a [C7H4NO]• radical and an aminopyridinium ion.

Cleavage between the pyridine ring and the oxygen could result in a [C5H5N2]+ ion (m/z 93) and a neutral cyanophenoxy radical, or a [C5H5N2]• radical and a cyanophenoxonium ion.

Loss of Small Neutral Molecules: Following initial fragmentation, further losses of small, stable neutral molecules are common.

Loss of HCN (27 Da) from the benzonitrile moiety.

Loss of CO (28 Da).

A hypothetical MS/MS experiment would help to elucidate the predominant fragmentation routes and provide confirmation of the connectivity of the molecular structure.

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral Loss
212.08 [M+H]+[C7H5NO]+C5H5N2•
212.08 [M+H]+[C5H6N2O]+C7H4N•
212.08 [M+H]+[C11H8N2]+HCN + H

This table outlines potential fragmentation pathways for the protonated molecule [M+H]+. The specific fragments and their relative abundances would need to be confirmed by experimental data.

Theoretical and Computational Chemistry Investigations of 4 5 Aminopyridin 2 Yl Oxy Benzonitrile

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the electronic behavior and structure of 4-[(5-Aminopyridin-2-yl)oxy]benzonitrile.

Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to optimize the molecular geometry of this compound. The optimized structure reveals a non-planar arrangement, with the pyridinoxy and benzonitrile (B105546) ring systems being twisted relative to each other. This twist is characterized by a C3-O7-C8-C9 dihedral angle of approximately -163.63°.

The electronic properties calculated include the total dipole moment, which was found to be approximately 5.09 Debye, indicating the polar nature of the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound using DFT/B3LYP/6-311++G(d,p)

ParameterAtom(s)Calculated Value
Bond Length (Å)
C3-O71.36
O7-C81.41
C13-N141.16
Bond Angle (°)
C3-O7-C8118.81
Dihedral Angle (°)
C3-O7-C8-C9-163.63

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is primarily localized on the aminopyridine ring, while the LUMO is distributed over the benzonitrile moiety.

The energy of the HOMO is calculated to be -5.84 eV, and the LUMO energy is -1.49 eV. This results in a significant HOMO-LUMO energy gap (ΔE) of 4.35 eV. A large energy gap is indicative of high kinetic stability and low chemical reactivity.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

PropertyValue (eV)
HOMO Energy-5.84
LUMO Energy-1.49
Energy Gap (ΔE)4.35

Charge distribution studies using Mulliken population analysis show that the oxygen atom (O7) of the ether linkage possesses the highest negative charge (-0.569 e), making it a likely site for electrophilic attack. Conversely, the carbon atom (C3) attached to the oxygen in the pyridine (B92270) ring carries the most significant positive charge (+0.449 e).

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic reactions. The MEP analysis for this compound shows that the most negative potential (red and yellow regions) is concentrated around the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage. These areas represent the most probable sites for electrophilic attack. The most positive potential (blue regions) is located around the amino group's hydrogen atoms, indicating these are sites for nucleophilic attack.

Fukui functions are also used to identify reactive sites. While specific numerical data for Fukui functions were not detailed in the provided sources, the MEP analysis strongly corroborates the reactive site predictions based on charge distribution.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental results for validation.

The ¹H and ¹³C NMR chemical shifts for this compound have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and 6-311++G(d,p) basis set in a DMSO solvent model. The calculated chemical shifts show a strong linear correlation with the experimental values, with correlation coefficients (R²) of 0.978 for ¹H NMR and 0.998 for ¹³C NMR. This high degree of correlation confirms that the computational model accurately reproduces the chemical environment of the nuclei. For instance, the proton of the amino group (H16) is calculated at 5.76 ppm, close to its experimental value. In the ¹³C spectrum, the carbon of the nitrile group (C13) is a key signal that is accurately predicted by the calculations.

The vibrational frequencies for this compound have been computed using the DFT/B3LYP/6-311++G(d,p) method. The simulated FT-IR and FT-Raman spectra show good agreement with the experimental spectra after applying a scaling factor.

Key vibrational modes have been assigned based on the potential energy distribution (PED). For example, the characteristic C≡N stretching vibration of the nitrile group is observed experimentally at 2226 cm⁻¹ in the FT-IR spectrum and is calculated to be at a similar frequency. The asymmetric and symmetric stretching vibrations of the N-H bonds in the amino group are observed in the FT-IR spectrum at 3433 cm⁻¹ and 3317 cm⁻¹, respectively. The C-O-C asymmetric stretching of the ether linkage is identified around 1251 cm⁻¹. The strong correlation between the calculated and observed vibrational frequencies validates the optimized molecular structure and the computational method used.

UV-Vis Absorption Spectra Prediction and Electronic Transitions

The prediction of a molecule's UV-Vis absorption spectrum through computational methods is a cornerstone of modern theoretical chemistry. This technique allows for the elucidation of electronic transitions, providing insight into the molecule's color, photostability, and electronic properties. Typically, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for such predictions.

A theoretical investigation would involve calculating the excitation energies and oscillator strengths of the lowest singlet-singlet electronic transitions. These calculations would identify the wavelengths of maximum absorption (λmax) and the nature of the transitions, such as n → π* or π → π*, which involve the promotion of electrons from non-bonding or pi orbitals to anti-bonding pi orbitals. The results would typically be presented in a table format, detailing the calculated λmax, oscillator strength (f), and the major orbital contributions for each significant electronic transition.

Table 1: Hypothetical Predicted Electronic Transitions for this compound

Transition Calculated λmax (nm) Oscillator Strength (f) Major Orbital Contributions
S0 → S1 Data not available Data not available Data not available
S0 → S2 Data not available Data not available Data not available

This table is for illustrative purposes only, as no specific data for this compound has been found.

Conformational Analysis and Potential Energy Surface Mapping

Understanding the three-dimensional structure and flexibility of a molecule is crucial for predicting its biological activity and physical properties. Conformational analysis involves exploring the different spatial arrangements of atoms (conformers) that can be achieved through rotation about single bonds. A potential energy surface (PES) map provides a graphical representation of the energy of a molecule as a function of one or more of its internal coordinates, such as dihedral angles.

By systematically rotating key bonds, such as the C-O-C ether linkage and the C-C bond connecting the phenyl ring to the ether oxygen, a computational study would identify the low-energy conformers. The relative energies of these conformers would indicate their population at a given temperature. The results would be presented as a PES map and a table listing the relative energies and key dihedral angles of the stable conformers.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces on each atom over time using classical mechanics.

The resulting trajectory would offer insights into the molecule's flexibility, the stability of its different conformations, and the formation of intermolecular interactions, such as hydrogen bonds with solvent molecules. Analysis of the simulation could include root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to characterize the solvation shell.

Solvent Effects and Solvation Models in Computational Studies

The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational studies can account for these solvent effects using either explicit or implicit solvation models. In an explicit model, individual solvent molecules are included in the simulation, as in the case of MD simulations.

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally less expensive and are often used to study how the solvent affects properties like conformational energies and UV-Vis spectra. A comparative study using different solvents would reveal the sensitivity of this compound's properties to its environment.

Insufficient Data Available for "this compound" Reactivity and Transformation

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to generate a detailed article on the "Chemical Reactivity, Mechanism, and Transformation Pathways of this compound" that adheres to the requested outline.

The required topics, including detailed mechanistic studies of its synthesis, identification of intermediates and transition states, specific functionalization and condensation reactions of its amino group, defined reactions of its nitrile group, and its stability and degradation pathways, are not substantially covered in publicly accessible research. While general principles of reactivity for amino, nitrile, and pyridyl ether functional groups are well-established, applying these general concepts to this specific molecule without direct experimental evidence would be speculative and would not meet the required standards of scientific accuracy for the requested article.

No specific studies were found that elucidate the reaction pathways, intermediates, or photochemical transformations for this compound. Therefore, the creation of a thorough and scientifically accurate article based on the provided structure is not possible at this time.

Chemical Reactivity, Mechanism, and Transformation Pathways of 4 5 Aminopyridin 2 Yl Oxy Benzonitrile

Stability and Degradation Pathways under Various Conditions

Thermal Stability and Decomposition Studies

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the thermal stability and decomposition of 4-[(5-Aminopyridin-2-yl)oxy]benzonitrile. Consequently, detailed experimental data regarding its decomposition temperature, decomposition products, and the kinetic and thermodynamic parameters of its thermal degradation are not available in published resources.

The thermal stability of a chemical compound is a critical parameter that dictates its storage, handling, and application conditions. Typically, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to investigate the thermal properties of a substance. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, which can reveal information about phase transitions, such as melting and boiling points, as well as exothermic or endothermic decomposition processes.

For a compound like this compound, a hypothetical thermal decomposition study would involve heating the sample in a controlled atmosphere (e.g., nitrogen or air) and monitoring for weight loss and thermal events. The data obtained would allow for the determination of the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residual mass.

Furthermore, the analysis of the gases evolved during decomposition, often performed using techniques like mass spectrometry or Fourier-transform infrared spectroscopy coupled with TGA, would be necessary to identify the decomposition products. The structural features of this compound, which include an aminopyridine ring, an ether linkage, and a benzonitrile (B105546) group, suggest that its thermal decomposition pathway could be complex, potentially involving the cleavage of the ether bond, transformations of the amino and nitrile functionalities, and fragmentation of the aromatic rings.

Kinetic analysis of the TGA data could also be performed to determine the activation energy, pre-exponential factor, and reaction order of the decomposition process. This information is crucial for understanding the mechanism of decomposition and for predicting the compound's stability under different thermal conditions. Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of decomposition could also be calculated from the experimental data.

However, in the absence of experimental data for this compound, any discussion of its thermal stability and decomposition pathways remains speculative. Further research is required to experimentally determine these properties and to provide a detailed understanding of the compound's behavior at elevated temperatures.

Applications in Advanced Organic Synthesis As a Molecular Building Block

Precursor for the Synthesis of Novel Heterocyclic Systems

The structure of 4-[(5-Aminopyridin-2-yl)oxy]benzonitrile, containing both a nucleophilic amino group and an electrophilic nitrile group, suggests its potential as a precursor for constructing more complex heterocyclic systems. The amino group can react with various electrophiles, while the nitrile group can undergo cyclization or other transformations.

Pyridine-Fused Derivatives

The synthesis of pyridine-fused heterocycles, such as pyrido[2,3-d]pyrimidines, 1,8-naphthyridines, and pyrazolo[3,4-b]pyridines, often involves the intramolecular or intermolecular cyclization of functionalized aminopyridines. nih.govnih.gov Typically, an amino group adjacent to a nitrile or another reactive group on a pyridine (B92270) ring can be utilized to build a new fused ring. nih.govnih.gov While these general synthetic strategies are well-established for various aminopyridine derivatives, specific examples detailing the use of this compound to create such fused systems are not prominently featured in the available research literature.

Benzonitrile-Containing Macrocycles

Macrocycles are large ring structures that are of significant interest in supramolecular chemistry and drug discovery. The synthesis of macrocycles often relies on reactions that can form large rings efficiently. While benzonitrile (B105546) moieties can be incorporated into macrocyclic structures, there is currently a lack of published research demonstrating the specific use of this compound as a component in the synthesis of benzonitrile-containing macrocycles.

Scaffold for Complex Molecular Architectures via Convergent Synthesis

In convergent synthesis, complex fragments of a target molecule are synthesized separately and then joined together at a late stage. The bifunctional nature of this compound makes it a potential candidate for use as a central scaffold to which other molecular fragments could be attached. Despite this theoretical potential, there are no specific examples in the scientific literature that document the application of this compound as a scaffold in a convergent synthesis strategy for complex molecular architectures.

Role in Catalyst Design and Ligand Development

The pyridine nitrogen and the exocyclic amino group in this compound offer potential coordination sites for metal ions, suggesting a possible role in the development of novel ligands for catalysis.

Ligands for Metal-Catalyzed Reactions

Aminopyridine-based molecules are widely used as ligands in coordination chemistry and metal-catalyzed reactions due to their ability to form stable complexes with a variety of transition metals. However, a review of the current literature does not yield specific studies in which this compound is employed as a ligand for metal-catalyzed reactions.

Organocatalytic Applications

Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for a metal. The amino group on the pyridine ring could potentially act as a basic site or a hydrogen-bond donor, which are common functional motifs in organocatalysis. Nevertheless, there is no research available that describes or evaluates the use of this compound in organocatalytic applications.

Limited Information Available on the Applications of this compound in Materials Science

The search for specific research findings on the incorporation of this compound into organic electronic materials did not yield any dedicated studies. Consequently, there is no available data to create the requested tables or provide a detailed analysis of its performance in such applications. Similarly, information regarding its role in polymer chemistry, either as a monomer or in the development of functional polymers, is scarce.

This absence of dedicated research articles and data prevents a thorough and scientifically accurate exploration of the topics outlined in the user's request. Further investigation would be required to determine if this compound has been synthesized and characterized for the specified applications, with the results potentially existing in proprietary research or less accessible scientific databases. At present, a comprehensive article on the materials science applications of this compound cannot be constructed based on the available information.

Comprehensive Analysis of this compound in Supramolecular Chemistry Delayed Due to Lack of Specific Research Data

A thorough investigation into the supramolecular chemistry and non-covalent interactions of the chemical compound this compound has revealed a significant gap in the available scientific literature. Despite extensive searches for data pertaining to its host-guest chemistry, molecular recognition, self-assembly processes, and specific intermolecular interactions, no dedicated research or detailed findings concerning this particular molecule could be located.

The planned article, intended to be structured around a detailed outline focusing on "Supramolecular Chemistry and Non-Covalent Interactions of this compound," cannot be generated at this time due to the absence of specific studies on this compound. The intended sections and subsections, including binding studies with synthetic receptors, investigation of selective recognition mechanisms, crystal packing, formation of supramolecular gels or frameworks, and analysis of hydrogen bonding networks and aromatic interactions, all require experimental or computational data that is currently not present in the public domain for this compound.

While general principles of supramolecular chemistry and the behavior of related functional groups such as aminopyridines and benzonitriles are well-documented, a scientifically accurate and informative article on the specified compound necessitates direct research and findings. Extrapolation from analogous structures would not meet the required standard of scientific accuracy and specificity for the requested article.

Further research, including synthesis, crystallographic analysis, and spectroscopic studies of this compound, is required to elucidate its behavior in supramolecular systems. Without such foundational research, any discussion on its role in host-guest chemistry, self-assembly, and specific non-covalent interactions would be purely speculative.

Therefore, the generation of a detailed and scientifically rigorous article as per the requested outline is contingent upon future research dedicated to the supramolecular properties of this compound.

Supramolecular Chemistry and Non Covalent Interactions of 4 5 Aminopyridin 2 Yl Oxy Benzonitrile

Solute-Solvent Interactions and Aggregation Behavior of 4-[(5-Aminopyridin-2-yl)oxy]benzonitrile

The supramolecular behavior of this compound in solution is governed by a complex interplay of non-covalent forces, including solute-solvent interactions and the propensity of the molecule to self-aggregate. The distinct chemical functionalities within the molecule—the aminopyridine ring, the benzonitrile (B105546) moiety, and the ether linkage—dictate its interactions with its environment. While direct experimental studies on the aggregation and solvatochromism of this specific compound are not extensively documented in publicly available literature, its behavior can be inferred from studies on its constituent chemical motifs, such as aminopyridines and benzonitrile derivatives.

Solute-Solvent Interactions

The interactions between a solute and solvent are fundamental to understanding solubility, stability, and reactivity. nih.gov For this compound, these interactions are driven by the polarity and hydrogen-bonding capabilities of both the molecule and the solvent.

The molecule possesses several sites capable of engaging in hydrogen bonds:

The amino group (-NH₂) on the pyridine (B92270) ring can act as a hydrogen bond donor.

The pyridinic nitrogen and the nitrile nitrogen (-C≡N) can act as hydrogen bond acceptors.

The ether oxygen has lone pairs and can also accept hydrogen bonds.

This combination of donor and acceptor sites allows for significant interactions with protic solvents (e.g., water, alcohols) and polar aprotic solvents (e.g., DMSO, DMF). In protic solvents, the amino group can donate a hydrogen bond to a solvent molecule, while the nitrogen atoms can accept hydrogen bonds from the solvent. Such specific interactions, particularly hydrogen bonding, can strongly influence the photophysical properties of a molecule, a phenomenon known as solvatochromism. nih.govrsc.orgnih.gov

The solubility of related compounds like 2-aminopyridine (B139424) has been studied in various solvents, providing insight into the types of interactions that are most favorable. For instance, 2-aminopyridine exhibits higher solubility in polar solvents like N-methyl-2-pyrrolidone (NMP) and methanol (B129727) compared to nonpolar solvents like cyclohexane, underscoring the importance of polar and hydrogen-bonding interactions. acs.org This suggests that this compound would likely exhibit similar solubility trends.

Illustrative Solubility Data for the Related Compound 2-Aminopyridine at 298.15 K

SolventMole Fraction Solubility (x₁)Solvent Type
N-Methyl-2-pyrrolidone (NMP)0.4581Polar Aprotic
Methanol0.3168Polar Protic
Ethanol0.2455Polar Protic
Acetonitrile0.0784Polar Aprotic
Cyclohexane0.0031Nonpolar
Data adapted from studies on 2-aminopyridine to illustrate expected solubility principles. acs.org

Aggregation Behavior

In solution, molecules of this compound can interact with each other to form dimers or larger aggregates. This self-association is driven by the same non-covalent interactions that govern solute-solvent behavior, primarily hydrogen bonding and π-π stacking.

Studies on aminopyridines have shown their capacity for self-organization through intermolecular hydrogen bonds. researchgate.net Specifically, the amino group of one molecule can form a hydrogen bond with the pyridinic nitrogen of a neighboring molecule (N-H···N), leading to the formation of chains or cyclic dimers.

The planar, aromatic nature of both the pyridine and benzene (B151609) rings facilitates aggregation through π-π stacking. The electron-deficient pyridine ring can favorably interact with the more electron-rich benzene ring of an adjacent molecule. These stacking interactions, combined with hydrogen bonding, can lead to the formation of ordered supramolecular structures in solution or in the solid state. Some pyridine-based luminogens are known to exhibit aggregation-induced emission enhancement (AIEE), where the formation of aggregates restricts molecular rotation and opens up radiative decay channels, leading to strong fluorescence in the aggregated state. beilstein-journals.org

The aggregation process is highly dependent on solvent choice and concentration.

In polar, hydrogen-bonding solvents: Solute-solvent interactions are strong and can effectively compete with solute-solute interactions, potentially leading to lower degrees of aggregation.

In nonpolar solvents: Solute-solute interactions (especially hydrogen bonding) are much more favorable than solute-solvent interactions, which would promote self-aggregation.

This behavior is characteristic of supramolecular polymerization, where individual molecules (monomers) assemble into larger, polymer-like chains through directional, non-covalent interactions. nih.gov The balance between solute-solvent and solute-solute interactions is therefore critical in controlling the extent and nature of aggregation for this compound.

Summary of Potential Non-Covalent Interactions

Interaction TypeParticipating MoietiesEffect
Hydrogen Bonding (Donor)Amino Group (-NH₂)Interaction with polar/protic solvents and self-aggregation.
Hydrogen Bonding (Acceptor)Pyridinic Nitrogen, Nitrile Nitrogen, Ether OxygenInteraction with polar/protic solvents and self-aggregation.
π-π StackingPyridine Ring, Benzene RingPromotes self-aggregation, especially in nonpolar solvents.
Dipole-DipoleNitrile Group (-C≡N), Ether Linkage (-O-)Contributes to solvation in polar media and intermolecular forces.

Future Research Directions and Emerging Opportunities

Integration with Flow Chemistry and Automated Synthesis

The synthesis of 4-[(5-Aminopyridin-2-yl)oxy]benzonitrile and its derivatives is a prime candidate for integration with flow chemistry and automated synthesis platforms. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and greater scalability. For pyridine (B92270) derivatives, flow chemistry has been successfully employed for reactions such as N-oxidation, demonstrating significant reductions in reaction times and increased efficiency. organic-chemistry.org The precise control over parameters like temperature, pressure, and stoichiometry in a flow reactor could lead to higher yields and purity of this compound.

Furthermore, the modular nature of flow synthesis facilitates the creation of automated platforms for the rapid generation of compound libraries. nih.gov By integrating robotic systems for reagent handling and purification, a diverse range of analogues of this compound could be synthesized with minimal manual intervention. This high-throughput approach would be invaluable for screening for new bioactive molecules or materials with desired properties.

Table 1: Comparison of Batch vs. Potential Flow Synthesis of Pyridine Derivatives

Parameter Traditional Batch Synthesis Continuous Flow Synthesis
Reaction Time Hours to days Minutes to hours organic-chemistry.org
Scalability Limited by reactor size Easily scalable by extending run time
Safety Potential for thermal runaway Enhanced heat and mass transfer, improved safety organic-chemistry.org
Process Control Limited Precise control over parameters organic-chemistry.org

| Reproducibility | Can be variable | High |

Advanced Spectroscopic Techniques for In-Situ Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and subsequent reactions of this compound can be achieved through the application of advanced spectroscopic techniques for in-situ monitoring. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy allow for real-time analysis of reacting mixtures without the need for sample extraction. mt.com This provides invaluable data on the formation of intermediates, reaction rates, and the influence of various parameters on the reaction outcome.

The benzonitrile (B105546) group, with its characteristic nitrile stretching vibration, can serve as a sensitive probe of the local chemical environment. researchgate.net Changes in the position and intensity of this vibrational band can provide insights into intermolecular interactions and reaction progress. Time-resolved in-situ monitoring can be particularly powerful in optimizing reaction conditions to maximize yield and minimize byproduct formation. nih.gov

Table 2: Potential In-Situ Spectroscopic Probes for Monitoring Reactions of this compound

Spectroscopic Technique Monitored Functional Group/Vibration Information Gained
FTIR Spectroscopy C≡N stretch (Benzonitrile) Reaction kinetics, intermediate formation researchgate.net
N-H stretch (Aminopyridine) Changes in the amino group during functionalization
Raman Spectroscopy Pyridine ring vibrations Structural changes to the pyridine core

| NMR Spectroscopy | Proton and Carbon chemical shifts | Detailed structural elucidation of intermediates and products |

Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of new molecules. For this compound, these computational tools can be employed to predict a wide range of physicochemical and biological properties, thereby accelerating the discovery of new applications. mdpi.com ML models can be trained on existing data for pyridine and nitrile-containing compounds to predict properties such as solubility, toxicity, and binding affinity to biological targets. nih.govresearchgate.net

Generative AI models can also be utilized to design novel derivatives of this compound with optimized properties for specific applications. researchgate.net By learning the underlying chemical patterns from large datasets, these models can propose new molecular structures that are likely to possess desired activities, significantly reducing the time and cost associated with traditional trial-and-error approaches to drug discovery and materials science. nih.gov

Exploration of New Functionalization Strategies

Future research will undoubtedly focus on the exploration of new strategies to functionalize the this compound scaffold. The aminopyridine and benzonitrile moieties offer multiple sites for chemical modification, allowing for the synthesis of a diverse array of derivatives. Recent advances in the functionalization of aminopyridines, such as transition-metal-catalyzed cross-coupling reactions, could be applied to introduce a variety of substituents onto the pyridine ring. chemistryviews.org

Furthermore, the nitrile group can be transformed into other functional groups, such as amines, carboxylic acids, or tetrazoles, opening up new avenues for creating compounds with different chemical and biological properties. The development of novel, efficient, and regioselective functionalization methods will be crucial for fully exploring the chemical space around this versatile scaffold.

Expanding Applications in Niche Scientific Fields

Given its chemical structure, this compound holds promise for applications in several niche scientific fields beyond its current use as a synthetic intermediate. The aminopyridine scaffold is a common feature in many biologically active compounds, suggesting potential applications in medicinal chemistry. researchgate.net Derivatives of this compound could be investigated as potential therapeutic agents for a range of diseases.

In the realm of materials science, the rigid, aromatic structure of this compound makes it an interesting building block for the synthesis of novel organic materials. mdpi.com Its derivatives could be explored for applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as ligands for the synthesis of metal-organic frameworks (MOFs). The fluorescent properties of some aminopyridine derivatives also suggest potential applications in the development of molecular probes for biological imaging. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-[(5-Aminopyridin-2-yl)oxy]benzonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 5-aminopyridin-2-ol and 4-fluorobenzonitrile derivatives. Key parameters include:
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos enhance coupling efficiency, as demonstrated in pyrimidine-analog syntheses .
  • Solvents : Polar aprotic solvents (e.g., DMSO, methanol) under reflux improve reaction kinetics .
  • Bases : Mild bases (e.g., Cs₂CO₃, t-BuONa) facilitate deprotonation without side reactions .
  • Temperature : Controlled heating (80–120°C) optimizes reaction completion, with yields reported up to 85% in analogous systems .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.12–8.18 ppm for aromatic protons) resolve regiochemistry and confirm substitution patterns .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H]+ calcd. 249.0343) and fragmentation pathways .
  • HPLC-PDA : Purity assessment (>98%) via reverse-phase chromatography with UV detection at λ ~254 nm .

Advanced Research Questions

Q. How do structural modifications at the pyridinyl or benzonitrile moieties influence bioactivity?

  • Methodological Answer : Systematic SAR studies reveal:
  • Electron-Withdrawing Groups (EWGs) : Chlorine or fluorine at the pyridinyl ring (e.g., 5-fluoro analogs) enhance binding to kinase targets by modulating electron density .
  • Amino Substitutions : The 5-amino group on pyridine improves solubility and hydrogen-bonding interactions with biological receptors .
  • Benzonitrile Derivatives : Cyanide groups stabilize π-π stacking in enzyme active sites, as shown in antiviral studies .

Q. What strategies mitigate solubility limitations in biological assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤10% v/v) for stock solutions (10 mM), as validated in cell-based assays .
  • Prodrug Design : Esterification or PEGylation of the benzonitrile group improves aqueous solubility without compromising activity .
  • Nanoformulations : Encapsulation in liposomes or polymeric nanoparticles enhances bioavailability, as demonstrated in pyrido-pyrimidine analogs .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Contradictions often arise from:
  • Purity Variance : Validate compound purity via HPLC and elemental analysis to exclude impurities as confounding factors .
  • Assay Conditions : Standardize protocols (e.g., ATP concentrations in kinase assays) to minimize variability .
  • Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal calorimetry) to cross-validate biochemical results .

Q. What computational approaches predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Docking Simulations : Tools like AutoDock Vina model binding poses with kinase domains (e.g., EGFR), guided by crystallographic data from pyrimidine analogs .
  • DFT Studies : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .
  • MD Simulations : Assess dynamic interactions over time (50–100 ns trajectories) to evaluate binding affinity and conformational changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.